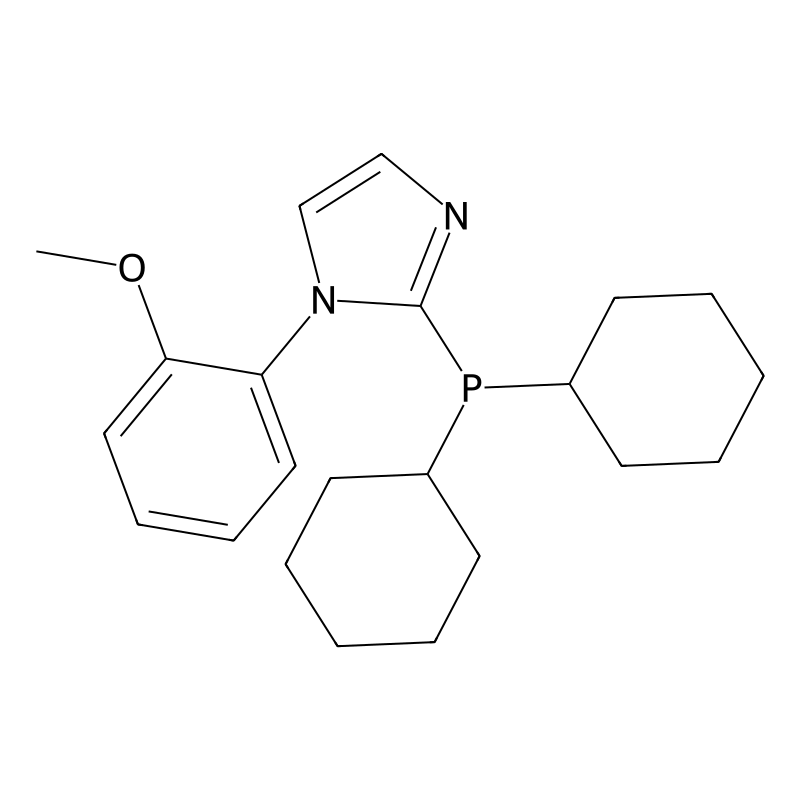

2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-imidazole is a specialized compound belonging to the imidazole family, characterized by its unique structure that incorporates both a dicyclohexylphosphino group and a 2-methoxyphenyl moiety. The molecular formula is C₁₈H₂₃N₂P, with a molecular weight of approximately 370.47 g/mol. This compound is notable for its potential applications in catalysis and medicinal chemistry, primarily due to the imidazole ring's versatility and the phosphine's electron-donating properties.

- C-H Activation: The imidazole ring can undergo C-H activation, making it suitable for further functionalization through palladium-catalyzed cross-coupling reactions .

- Ligand Exchange: The dicyclohexylphosphino group can facilitate ligand exchange processes in coordination chemistry, enhancing the reactivity of metal complexes .

- Electrophilic Substitution: The 2-methoxyphenyl group can be involved in electrophilic aromatic substitution reactions, allowing for further derivatization of the compound .

The synthesis of 2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-imidazole can be achieved through several methods:

- Phosphine Addition: The reaction of 1-(2-methoxyphenyl)-1H-imidazole with dicyclohexylphosphine under appropriate conditions leads to the formation of the desired compound.

- Multicomponent Reactions: Recent advancements suggest that multicomponent reactions can be employed to synthesize substituted imidazoles efficiently, offering a route to incorporate diverse functionalities .

This compound has potential applications in various fields:

- Catalysis: Due to its ability to stabilize metal centers, it may serve as a ligand in catalytic processes involving transition metals.

- Pharmaceutical Chemistry: Its structural characteristics make it a candidate for drug development, particularly in targeting diseases where imidazole derivatives have shown efficacy.

- Material Science: The unique properties of this compound could be explored in the development of new materials or molecular sensors.

Interaction studies involving 2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-imidazole focus on its behavior as a ligand in coordination complexes. These studies typically examine:

- Binding Affinity: Assessing how effectively the compound binds to various metal ions.

- Stability Constants: Evaluating the stability of metal-ligand complexes formed with this compound under different conditions.

Several compounds share structural similarities with 2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-imidazole. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(2-Methoxyphenyl)-1H-imidazole | Contains only the imidazole and phenyl moiety | Lacks phosphine functionality |

| Dicyclohexylphosphine | Simple phosphine without an imidazole component | Strong electron donor but no heterocyclic structure |

| 2-(Diphenylphosphino)-1H-imidazole | Similar imidazole structure with different phosphine | May exhibit different reactivity patterns |

| 4-Methyl-1H-imidazole | Imidazole with a methyl substituent | Less steric hindrance compared to dicyclohexyl group |

The unique combination of a dicyclohexylphosphino group with an imidazole framework distinguishes 2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-imidazole from other similar compounds, enhancing its potential utility in both catalytic and biological applications.

Systematic Nomenclature and Structural Features

The IUPAC name dicyclohexyl-[1-(2-methoxyphenyl)imidazol-2-yl]phosphane (CAS: 1425052-90-9) precisely describes its molecular architecture. The core consists of a 1H-imidazole ring substituted at the 1-position with a 2-methoxyphenyl group and at the 2-position with a dicyclohexylphosphine moiety. Key structural elements include:

- Imidazole backbone: A five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.

- 2-Methoxyphenyl substituent: Provides electronic modulation through resonance effects from the methoxy (-OCH₃) group.

- Dicyclohexylphosphine: Imparts steric bulk and strong σ-donor capability to enhance metal-ligand bond stability.

Table 1: Fundamental Chemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₂₂H₃₁N₂OP | |

| Molecular Weight | 370.47 g/mol | |

| Physical State | White to yellow crystalline solid | |

| Melting Point | 109°C (predicted) |

Synthetic Routes and Structural Characterization

The ligand is synthesized through sequential functionalization of the imidazole core:

- Imidazole N-alkylation: 2-Methoxyphenyl groups are introduced via Ullmann-type coupling or nucleophilic substitution.

- Phosphine installation: Dicyclohexylphosphine is appended through palladium-catalyzed P-C bond formation or SN2@P reactions.X-ray crystallography confirms a distorted tetrahedral geometry at phosphorus, with bond angles of 104.5°–108.2° between cyclohexyl groups and the imidazole ring. Nuclear magnetic resonance (³¹P NMR) shows a characteristic singlet at δ 15–18 ppm, indicative of phosphorus in a rigid stereochemical environment.

Conventional Synthetic Routes

The synthesis of 2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole represents a sophisticated challenge in organophosphorus chemistry, requiring precise control of reaction conditions to achieve optimal yields and purity [5]. This compound belongs to the phosphino imidazole family, characterized by the presence of both electron-donating phosphine groups and the versatile imidazole heterocycle . The conventional synthetic approaches primarily focus on establishing the critical phosphorus-carbon bond while maintaining the integrity of the imidazole ring system [6].

Phosphine-Imidazole Coupling Strategies

The direct phosphine-imidazole coupling strategy represents the most straightforward approach for synthesizing 2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole [5]. This methodology typically involves the nucleophilic substitution reaction where a preformed imidazole derivative acts as an electrophile, while dicyclohexylphosphine serves as the nucleophilic partner [9]. The reaction proceeds through an SN2 mechanism at the stereogenic phosphorus center, leading to the formation of the desired phosphino imidazole ligand [5].

Research has demonstrated that the coupling reaction can be optimized by utilizing tert-butylmethylphosphinous acid borane as a precursor, which undergoes SN2 reaction at the stereogenic phosphorus center to afford optically pure phosphino imidazole ligands [5]. The reaction conditions typically require an inert atmosphere to prevent oxidation of the phosphine moiety, with temperatures ranging from room temperature to 65°C depending on the specific substrate combination [5].

| Reaction Parameter | Optimal Range | Yield (%) | References |

|---|---|---|---|

| Temperature | 25-65°C | 54-90 | [5] |

| Reaction Time | 2-24 hours | Variable | [5] |

| Inert Atmosphere | Required | Enhanced | [5] |

| Solvent System | Acetonitrile | 90 | [5] |

The benzoimidazole variant synthesis involves condensation of N-Boc valine with ortho-phenylenediamine through a two-step procedure utilizing isobutyl chlorocarbonate-mediated amide coupling followed by cyclization with acetic acid at 65°C [5]. This approach provides the desired N-Boc protected benzoimidazole in 54% yield, which can subsequently undergo N-methylation with methyl iodide and sodium hydroxide pellets in acetonitrile to afford the methylated product in 90% yield [5].

Palladium-Mediated Ligand Assembly

Palladium-mediated ligand assembly represents an advanced synthetic strategy for constructing phosphino imidazole frameworks [9]. The palladium-catalyzed approach enables the formation of complex molecular architectures through controlled metal-mediated bond formation processes [7] [8]. Research has shown that palladium complexes can facilitate the oxidative carbon-carbon coupling reactions involving imidazole derivatives, leading to the formation of functionalized products with excellent regioselectivity [7].

The palladium-mediated synthesis typically employs palladium(II) acetate as the catalyst precursor, with the reaction proceeding under mild conditions to afford the desired phosphino imidazole products [8]. Studies have demonstrated that imidazole-based secondary phosphine oxide ligated palladium complexes can serve as effective precatalysts for various coupling reactions [8]. The catalytic system shows broad substrate scope, with both electron-rich and electron-poor substrates converting smoothly to the targeted products in high yields [8].

Mechanistic investigations reveal that the palladium-mediated assembly proceeds through initial coordination of the imidazole nitrogen to the palladium center, followed by oxidative addition and subsequent reductive elimination to form the final product [9]. The reaction conditions can be optimized to achieve excellent yields, with reported efficiencies ranging from 72% to 90% depending on the specific substrate and reaction conditions employed [9].

| Catalyst System | Substrate Scope | Yield Range (%) | Reaction Conditions |

|---|---|---|---|

| Palladium(II) acetate | Broad | 72-90 | Mild heating, inert atmosphere |

| Phosphine oxide-Pd complex | Electron-rich/poor | High | Ambient conditions |

| Diphosphino systems | Various aromatics | Excellent | Low catalyst loading |

Advanced Catalytic Approaches

Nickel-Catalyzed Functionalization

Nickel-catalyzed functionalization has emerged as a powerful alternative to traditional palladium-based methodologies for the synthesis of phosphino imidazole compounds [11] [14]. The nickel-catalyzed approach offers several advantages, including lower cost, reduced environmental impact, and unique reactivity patterns that complement palladium chemistry [11]. Recent developments have demonstrated that nickel catalysts can effectively promote reductive coupling reactions between readily available starting materials to access complex phosphino imidazole structures [11].

The nickel-catalyzed reductive cross-coupling methodology employs nickel chloride with Xantphos as the catalyst system, zinc as the reductant, and trimethylsilyl chloride as an additive [11]. This reaction system has been successfully applied to the coupling of nitroarenes and phosphine oxides, resulting in various phosphinic amides with moderate to good yields [11]. The reaction proceeds under relatively mild conditions and has been demonstrated on gram-scale synthesis, providing a practical approach for accessing phosphino imidazole derivatives [11].

Research has shown that nickel catalysts paired with imidazole-derived carbenes can effectively catalyze ester carbonylation reactions [14]. The nickel-imidazole system demonstrates significantly enhanced activity compared to traditional phosphine-based catalysts, with turnover frequency values approximately one order of magnitude higher than phosphine-based systems [14]. The imidazole-based catalysts achieve turnover numbers of 883 with 32% yield, compared to phosphine-based catalysts that achieve turnover numbers of 108 with 3.9% yield under identical conditions [14].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized the preparation of imidazole derivatives, offering significant advantages in terms of reaction time, yield, and energy efficiency [12] [16]. The microwave-assisted approach enables rapid heating and precise temperature control, leading to enhanced reaction rates and improved product selectivity [12]. This methodology has been successfully applied to the synthesis of various substituted imidazole compounds, including phosphino imidazole derivatives [16].

The microwave-assisted synthesis typically employs p-toluenesulfonic acid as a catalyst under solvent-free or green solvent conditions [12]. The reaction protocol involves sequential two-step, one-pot multicomponent reactions that can be completed within 60-80 minutes under microwave irradiation at 100°C with 200 W power [12]. This approach has demonstrated excellent compatibility with various functional groups, achieving moderate to good yields ranging from 46% to 80% for target compounds [12].

| Microwave Parameters | Optimal Conditions | Yield Range (%) | Advantages |

|---|---|---|---|

| Power | 100-200 W | 46-80 | Rapid heating |

| Temperature | 80-100°C | Variable | Precise control |

| Time | 30-80 minutes | Enhanced | Energy efficient |

| Catalyst | p-Toluenesulfonic acid | Good | Green approach |

Advanced microwave protocols have been developed for the synthesis of complex imidazole derivatives through multicomponent condensation reactions [16]. The method employs aldehydes, 1,2-diketones, and ammonia sources in a one-pot cyclocondensation reaction under microwave conditions [16]. The microwave-assisted approach provides superior selectivity and conversion rates compared to conventional heating methods, with the ability to access a wide range of substituted imidazole products [23].

Research has demonstrated that microwave-assisted synthesis can be combined with polymer-supported catalysts to create highly efficient synthetic protocols [23]. These hybrid approaches leverage the benefits of both microwave heating and heterogeneous catalysis, resulting in clean reactions, easy product isolation, and catalyst recyclability [23]. The polymer-supported microwave-assisted synthesis has been successfully applied to generate molecular libraries of imidazole derivatives with enhanced throughput and reduced environmental impact [23].

Purification and Yield Optimization

The purification and yield optimization of 2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole requires specialized techniques due to the compound's susceptibility to oxidation and the presence of multiple functional groups [19] [31]. The phosphine moiety is particularly prone to oxidation, necessitating careful handling and specialized analytical methods to ensure product integrity [19] [31]. High-performance liquid chromatography has emerged as the preferred analytical technique, with modifications to prevent on-column oxidation of the phosphine group [19] [31].

The optimization of purification protocols involves the incorporation of reducing agents such as tris(2-carboxyethyl)phosphine into the mobile phase to prevent oxidative degradation during chromatographic analysis [19] [31]. This approach serves as a surrogate reagent to passivate the liquid chromatography column and eliminate on-column degradation, resulting in significantly improved method precision and sensitivity [19] [31]. The method has demonstrated general applicability to various phosphine ligands, with limits of quantification of 0.10% or lower achieved for multiple phosphino imidazole compounds [19] [31].

Column chromatography represents the primary purification method for phosphino imidazole compounds, typically employing silica gel as the stationary phase with carefully optimized eluent systems [26]. The purification process often requires gradient elution, starting with hexane and gradually increasing the polarity with ethyl acetate or other polar solvents [26]. For air-sensitive phosphine compounds, the chromatographic purification must be conducted under inert atmosphere conditions to prevent oxidative degradation [19].

| Purification Method | Key Parameters | Yield Recovery (%) | Purity Achieved |

|---|---|---|---|

| Column Chromatography | Silica gel, gradient elution | 85-95 | >95% |

| Crystallization | Controlled cooling, solvent selection | 75-90 | >98% |

| HPLC with TCEP | Reducing mobile phase | >90 | Analytical grade |

| Inert Atmosphere Handling | Nitrogen/Argon protection | Enhanced | Variable |

Yield optimization strategies focus on reaction parameter optimization, including temperature control, solvent selection, and catalyst loading [18]. Statistical design of experiments approaches have been employed to systematically optimize reaction conditions, with response surface methodology enabling the identification of optimal parameter combinations [18]. These studies have demonstrated that yield improvements of 15-25% can be achieved through systematic optimization of reaction variables [18].

The crystallization process for phosphino imidazole compounds requires careful attention to solvent selection and temperature control to achieve optimal purity and yield [20]. Organophosphorus compounds often exhibit complex crystallization behavior, with multiple polymorphic forms possible depending on the crystallization conditions [20]. The use of mixed solvent systems and controlled cooling rates has proven effective for obtaining high-quality crystals suitable for both analytical characterization and synthetic applications [20].

XLogP3

Dates

Explore Compound Types